(Z)-6-Decenal can be sourced from both natural and synthetic pathways. In nature, it can be found in certain essential oils and is often produced through the autoxidation of fatty acids. The compound is classified under the category of aldehydes, specifically unsaturated aldehydes due to the presence of a double bond in its carbon chain.
The synthesis of (Z)-6-Decenal can be achieved through several methods:
The molecular structure of (Z)-6-Decenal features a straight-chain configuration with a double bond between the sixth and seventh carbon atoms. The structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of (Z)-6-Decenal.
(Z)-6-Decenal participates in various chemical reactions typical for aldehydes:
The mechanism of action for (Z)-6-Decenal primarily involves its reactivity as an electrophile due to the polar nature of the carbonyl group. In biological systems, it may interact with various nucleophiles leading to:
(Z)-6-Decenal has significant applications across various fields:
In addition, ongoing research into its biological activity suggests potential uses in pharmaceuticals, particularly related to its sensory properties linked to human perception and olfaction.
(Z)-6-Decenal (CAS Registry Number: 105683-99-6) is a medium-chain aliphatic aldehyde with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It belongs to the class of cis-unsaturated aldehydes, characterized by a double bond between carbons 6 and 7 in the Z (cis) configuration. This stereochemistry imposes a distinct 30° bend in the hydrocarbon chain, contrasting sharply with the linear geometry of its E (trans) isomer. The Z-configuration critically influences intermolecular interactions, altering packing efficiency in crystal lattices and volatility in solution phases [1] [10].
The compound exists as a colorless liquid with a boiling point of 214–216°C at 760 mm Hg and a vapor pressure of 0.151 mmHg at 25°C. Its estimated octanol-water partition coefficient (logP) is 3.54, indicating moderate hydrophobicity. While insoluble in bulk water (67.82 mg/L solubility at 25°C), it dissolves readily in alcohols and organic solvents. The aldehyde functional group at C1 renders it electrophilic, participating in nucleophilic addition reactions typical of carbonyl compounds [1] [10].
Table 1: Physicochemical Properties of (Z)-6-Decenal
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₈O | [1] |
Molecular Weight | 154.25 g/mol | [1] |
Boiling Point | 214–216°C (760 mm Hg) | [1] |
LogP (estimated) | 3.54 | [1] |
Water Solubility (25°C) | 67.82 mg/L | [1] |
Vapor Pressure (25°C) | 0.151 mmHg | [1] |
Flash Point | 79.44°C (175°F) | [1] |
Stereochemically, the Z-configuration is designated using the Cahn-Ingold-Prelog priority rules. The higher-priority groups (alkyl chains) adjacent to the C6=C7 double bond reside on the same side, contrasting with the E-isomer where they are trans. This spatial arrangement not only defines its physical behavior but also its biological recognition, as olfactory receptors differentiate between Z and E isomers due to their distinct molecular shapes [3] [4].
(Z)-6-Decenal emerged as a compound of interest in the late 20th century during systematic analyses of volatile constituents in foods and fragrances. Early research identified its presence in hydrolyzed butterfat and cucumber (Cucumis sativus), where it contributes "green," "tallow-like," and "cucumber-like" odor notes at minute concentrations (detection threshold ~0.10% in dipropylene glycol) [1] [10]. This discovery positioned it within a broader class of "green odorants" – unsaturated C6-C9 aldehydes and alcohols pivotal to the sensory profiles of fruits, vegetables, and dairy products.
Industrial synthesis enabled its broader application in flavor and fragrance (F&F) formulations. By the 1990s, it was cataloged in databases like The Good Scents Company and Flavornet as a key ingredient for imparting fresh, natural nuances. Its odor profile is described as a complex blend:
This versatility led to its use in:
Table 2: Natural Occurrence and Organoleptic Profile of (Z)-6-Decenal
Source | Odor/Flavor Descriptors | Application Examples |
---|---|---|
Cucumber | Fresh, green, watery | Vegetable flavors |
Parsley | Herbaceous, slightly fatty | Savory seasonings |
Clementine Citrus | Citrus peel with waxy undertones | Fruit flavors, beverages |
Butterfat (hydrolyzed) | Tallow, creamy | Dairy flavor enhancers |
Its commercial significance remains tied to the demand for natural-tasting flavor compounds, though synthetic production dominates due to low natural abundance [1] [10].
In nature, (Z)-6-decenal arises primarily through two biosynthetic routes: oxylipin pathways in plants and microbial biotransformation.
Oxylipin Pathway in Plants
In cucumbers and related Cucurbitaceae, it forms via enzymatic oxidation of linoleic acid (C18:2). The process involves:
Microbial Biosynthesis
Actinomycetes and other bacteria produce analogous aldehydes through polyketide synthase (PKS) systems. While direct evidence for (Z)-6-decenal is limited, related aldehydes (e.g., (E)-4-decenal) are synthesized by:
Recent advances in heterologous expression have enabled pathway reconstruction in tractable hosts like Streptomyces coelicolor. By introducing phosphopantetheinyl transferases (PPtases), cryptic pathways in native producers (e.g., Actinomycetes) are activated, enhancing aldehyde yields. Tools like RAIChU (Reaction Analysis through Illustrating Chemical Units) automate the visualization of such pathways, predicting intermediates and tailoring reactions [5] [8].
Table 3: Biosynthetic Routes to (Z)-6-Decenal
Pathway | Key Enzymes | Precursors |
---|---|---|
Plant Oxylipin | Lipoxygenase (LOX), Hydroperoxide lyase (HPL), Fatty acid desaturase (FAD) | Linoleic acid |
Microbial PKS | Polyketide synthase (PKS), Ketoreductase (KR), Acyltransferase (AT) | Malonyl-CoA, Acetyl-CoA |
Biotransformation | Alcohol dehydrogenases, Desaturases | Decenol, Decenoic acid |
These pathways underscore the compound’s role as a semiochemical in plant-insect interactions and a flavor metabolite in fruits. Engineering its biosynthesis via PKS or plant cell cultures offers sustainable alternatives to chemical synthesis for flavor industries [2] [5] [8].
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